molecular formula C19H17NO3 B11367478 2,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

2,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11367478
M. Wt: 307.3 g/mol
InChI Key: DREJOBKSJSEEIH-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of two aromatic rings, a carboxylate group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Aromatic Substitution:

    Esterification: The carboxylate group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern on the aromatic rings and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

(2,4-dimethylphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C19H17NO3/c1-12-4-7-15(8-5-12)18-11-16(20-23-18)19(21)22-17-9-6-13(2)10-14(17)3/h4-11H,1-3H3

InChI Key

DREJOBKSJSEEIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=C(C=C(C=C3)C)C

Origin of Product

United States

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